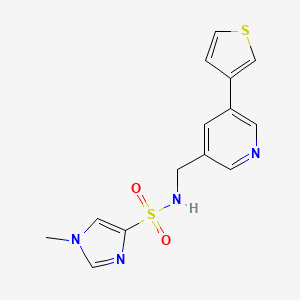
1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole-based sulfonamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties, aiming to explore their antibacterial properties. A study described the synthesis of various derivatives through reactions involving active methylene compounds, leading to the production of compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antitumor Activities
Another aspect of research includes the treatment of 3-methyl 1-phenyl-5-amino pyrazole with sulfonamide derivatives to generate compounds that were tested for antimicrobial activity. This approach led to the identification of compounds with promising antimicrobial effects (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, certain derivatives have shown potent antitumor and antibacterial activities, highlighting the therapeutic potential of these molecules (Hafez, Alsalamah, & El-Gazzar, 2017).
Molecular Docking and Antiproliferative Agents
The design and synthesis of novel derivatives, incorporating the sulfonamido moiety, have been explored for their potential as antiproliferative agents. Molecular docking studies aim to understand the interaction of these compounds with biological targets, offering insights into their mechanism of action and enhancing their therapeutic efficacy (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Safety and Hazards
properties
IUPAC Name |
1-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-8-14(16-10-18)22(19,20)17-6-11-4-13(7-15-5-11)12-2-3-21-9-12/h2-5,7-10,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSBCKLAYZLCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)
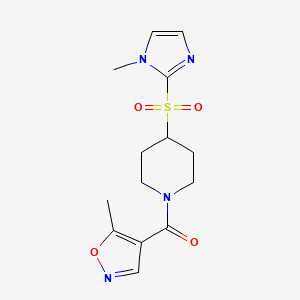
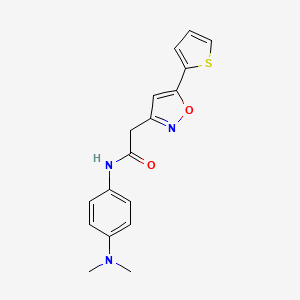
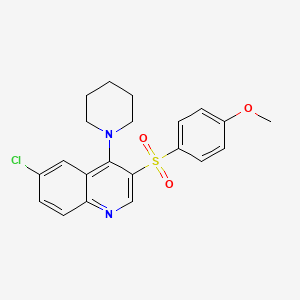
![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)
![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)
![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)
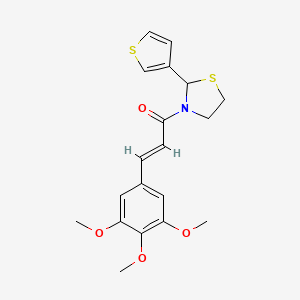

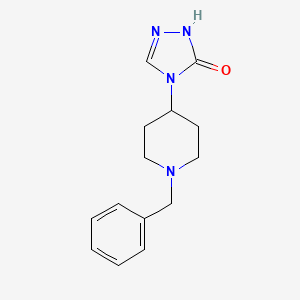
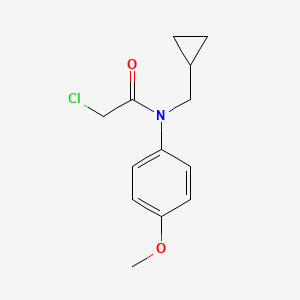
![1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2888673.png)